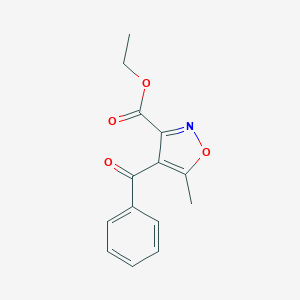

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRRVOUGVODFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169605 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17335-06-7 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate chemical structure

[1]

Executive Summary

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is a highly functionalized heterocyclic scaffold utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by a 1,2-oxazole core substituted with an ester at position 3, a benzoyl group at position 4, and a methyl group at position 5, this molecule serves as a versatile "masked" 1,3-dicarbonyl equivalent. Its chemical behavior is defined by the lability of the isoxazole N–O bond under reducing conditions and the differential reactivity of its three carbonyl-containing functionalities.

This guide details the structural properties, validated synthetic pathways, and reactivity profile of this compound, designed for researchers in medicinal and organic chemistry.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule features a planar isoxazole ring with significant electron-withdrawing character due to the 3-ethoxycarbonyl and 4-benzoyl substituents. The 5-methyl group provides a weak electron-donating effect, slightly modulating the ring's electrophilicity.

Structural Identifiers & Data[7]

| Property | Value |

| IUPAC Name | Ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | Not widely listed; commercially available as catalog item |

| SMILES | CCOC(=O)C1=C(C(=O)C2=CC=CC=C2)C(C)=ON1 |

| InChIKey | Predicted based on structure |

| LogP (Predicted) | 2.5 – 2.8 |

| H-Bond Acceptors | 4 (N, 3 x O) |

| H-Bond Donors | 0 |

Structural Diagram

The following diagram illustrates the core connectivity and numbering scheme.

Figure 1: Structural decomposition of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate.

Synthetic Pathways[8][9]

The synthesis of highly substituted isoxazoles requires precise regiocontrol. Two primary methodologies are established: [3+2] Cycloaddition (Method A) and Condensation of 1,3-Dicarbonyls (Method B). Method A is generally preferred for its modularity and higher regioselectivity.

Method A: [3+2] Dipolar Cycloaddition (Preferred)

This route involves the reaction of a nitrile oxide dipole with a 1,3-dicarbonyl dipolarophile (or its enolate/enamine equivalent).

-

Precursor Preparation: Ethyl chlorooximidoacetate is treated with a base (e.g., triethylamine) to generate the transient nitrile oxide species in situ.

-

Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with the enol form of benzoylacetone (1-phenylbutane-1,3-dione).

-

Regioselectivity: The reaction favors the formation of the 4-acyl-5-methyl isomer due to steric and electronic factors governing the approach of the dipole to the unsymmetrical dipolarophile.

Method B: Condensation Route

Reaction of ethyl 2-benzoyl-3-oxobutanoate (a tricarbonyl species) with hydroxylamine hydrochloride .

-

Mechanism:[1][2] Hydroxylamine attacks the most electrophilic ketone (usually the unhindered acetyl group), followed by cyclization onto the nitrile or ester.

-

Drawback: This method often yields a mixture of isomers (e.g., 3-methyl-4-benzoyl vs. 3-benzoyl-4-methyl) and requires rigorous purification.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via [3+2] cycloaddition of nitrile oxide and benzoylacetone.[2]

Experimental Protocols

Protocol 1: Synthesis via Nitrile Oxide Cycloaddition

Note: This protocol is adapted from standard procedures for 4-acylisoxazole synthesis.

Reagents:

-

Ethyl chlorooximidoacetate (1.0 eq)

-

Benzoylacetone (1.0 eq)

-

Sodium ethoxide (1.1 eq) or Triethylamine

-

Ethanol (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve benzoylacetone (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0°C. Dropwise add a solution of sodium ethoxide (11 mmol) in ethanol. Stir for 15 minutes to generate the enolate.

-

Addition: Dropwise add a solution of ethyl chlorooximidoacetate (10 mmol) in ethanol (10 mL) over 30 minutes. The slow addition minimizes dimerization of the nitrile oxide (furoxan formation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1).

-

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica Gel 60) using a Hexane/Ethyl Acetate gradient (90:10 to 70:30).

-

Characterization: The product should appear as a white to off-white solid or viscous oil. Confirm structure via ¹H NMR (look for methyl singlet ~2.7 ppm, ethyl ester signals, and benzoyl aromatic protons).

Reactivity Profile & Applications

The chemical utility of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate lies in its ability to undergo selective transformations at three distinct sites.

Key Reactions

| Reaction Type | Target Site | Conditions | Product |

| Hydrogenolysis | N–O Bond | H₂ / Pd-C | β-Amino Enone: Reductive cleavage yields the open-chain enaminone, a precursor for pyridines and pyrimidines. |

| Hydrolysis | C3-Ester | LiOH / THF:H₂O | Carboxylic Acid: Selective hydrolysis of the ester to the free acid (Isoxazole-3-carboxylic acid derivative). |

| Nucleophilic Attack | C4-Ketone | NaBH₄ | Alcohol: Reduction of the benzoyl ketone to the secondary alcohol (chiral center generation). |

| Condensation | C4-Ketone | Hydrazines | Fused Heterocycles: Reaction with hydrazine can form isoxazolo[4,5-d]pyridazines or pyrazoles via ring transformation. |

Application in Drug Discovery

This scaffold acts as a bioisostere for carboxylic acid derivatives and is a precursor to Leflunomide analogs (DHODH inhibitors). The isoxazole ring is metabolically stable but can be designed to open in vivo to reveal active pharmacophores (prodrug strategy).

-

Immunomodulation: Isoxazole-4-carboxamides are known to inhibit dihydroorotate dehydrogenase.

-

Agrochemistry: 4-Benzoylisoxazoles are a major class of HPPD inhibitor herbicides (e.g., Isoxaflutole).

References

-

Synthesis of Isoxazoles via Nitrile Oxides

-

Reactivity of 4-Acylisoxazoles

-

Isoxazole Drug Discovery

- Source: National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery."

-

URL:[Link]

-

Chemical Properties & Identifiers

- Source: PubChem Compound Summary.

-

URL:[Link]

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trisubstituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a molecular framework that is recurrently found in biologically active compounds. When substituted at the 3, 4, and 5 positions, the resulting trisubstituted isoxazoles offer a three-dimensional vector space for chemists to modulate the molecule's properties with high precision.[3][4][5]

The substituents at these three key positions (R³, R⁴, and R⁵) dictate the molecule's physical characteristics. These are not trivial details; properties like melting point, solubility, and lipophilicity directly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its therapeutic viability.[6] For instance, a compound with poor aqueous solubility will likely have poor oral bioavailability, while one with an excessively high melting point may present significant challenges in formulation.[7]

This guide provides an in-depth exploration of the core physical properties of 3,4,5-trisubstituted isoxazoles. It is designed not merely as a list of facts, but as a practical resource for the bench scientist, offering not only the "what" but the "why" and "how" of property determination and its critical impact on the drug development pipeline.

Thermal Properties: Melting Point, Crystallinity, and Stability

The solid-state properties of an active pharmaceutical ingredient (API) are foundational to its development. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing these attributes.[8][9]

The Role of Molecular Structure in Thermal Behavior

The melting point (Tm) of a compound is a direct reflection of the strength of its crystal lattice energy. For 3,4,5-trisubstituted isoxazoles, this energy is governed by a combination of factors:

-

Molecular Symmetry: High symmetry often leads to more efficient packing in the crystal lattice, resulting in a higher melting point.

-

Intermolecular Forces: The nature of the R³, R⁴, and R⁵ substituents dictates the potential for hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For example, substituents capable of acting as hydrogen bond donors or acceptors (e.g., -NH₂, -OH, -C=O) will significantly increase the melting point compared to non-polar alkyl or aryl groups.

-

Molecular Weight and Size: Generally, as molecular weight increases, so do van der Waals forces, leading to a higher melting point. However, bulky substituents can disrupt efficient crystal packing, sometimes lowering the melting point.

Experimental Protocol: Purity and Thermal Event Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This provides critical data on melting, crystallization, polymorphic transitions, and purity.[8]

Self-Validating Protocol for DSC Analysis:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the 3,4,5-trisubstituted isoxazole into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

-

Experimental Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.[8]

-

Continue heating to a temperature well above the melting point to ensure the entire transition is captured.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

The area under the melting endotherm corresponds to the enthalpy of fusion (ΔHfus), providing insight into the degree of crystallinity.

-

Purity can be estimated using the van't Hoff equation, where impurities broaden the melting peak and lower the melting point.[8]

-

Experimental Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is crucial for determining the decomposition temperature and assessing the presence of residual solvents or hydrates.[8]

Step-by-Step TGA Protocol:

-

Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place 3-5 mg of the isoxazole derivative onto the TGA balance pan.

-

Experimental Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

-

Data Analysis:

-

A stable compound will show a flat baseline until it reaches its decomposition temperature, at which point a sharp drop in mass will be observed.

-

Mass loss at lower temperatures (e.g., < 150°C) may indicate the presence of volatile solvents or water.

-

Data Summary: Influence of Substituents on Thermal Properties

The following table illustrates the hypothetical effect of different substituents on the melting point of a 3,4,5-trisubstituted isoxazole core.

| Position | R³ Substituent | R⁴ Substituent | R⁵ Substituent | Predicted Melting Point Range | Rationale |

| A | Phenyl | -H | Methyl | Moderate (100-150°C) | Dominated by van der Waals and dipole forces. |

| B | Phenyl | -H | -COOH | High (>200°C) | Strong hydrogen bonding from the carboxylic acid dimerizes molecules, significantly increasing lattice energy. |

| C | -CF₃ | -H | Phenyl | Moderate-High (150-200°C) | The highly polar C-F bonds of the trifluoromethyl group introduce strong dipole-dipole interactions.[4][5] |

| D | Phenyl | -Br | Methyl | Moderate-High (160-210°C) | The heavy bromine atom increases molecular weight and polarizability, enhancing intermolecular forces.[11] |

Solubility and Lipophilicity: Keys to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal tract and then permeate biological membranes to reach its target. These two processes are governed by a delicate balance between aqueous solubility and lipophilicity.[6]

Understanding Lipophilicity (LogP and LogD)

Lipophilicity is the affinity of a molecule for a lipid-like environment.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

-

LogP: Measures the partitioning of the neutral form of the molecule.

-

LogD: Measures the partitioning of all forms (neutral and ionized) at a specific pH, typically physiological pH 7.4. This is more relevant for drug development.

According to Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness, an orally active drug should ideally have a LogP value of less than 5.[7] For 3,4,5-trisubstituted isoxazoles, LogP is highly tunable. Adding polar functional groups (e.g., hydroxyls, amides) decreases LogP, while adding non-polar hydrocarbon or halogenated moieties increases it.[13]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The "gold standard" for lipophilicity measurement is the shake-flask method.

Detailed Shake-Flask Protocol:

-

Preparation: Prepare a buffered aqueous phase at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.

-

Dissolution: Prepare a stock solution of the isoxazole compound in the pre-saturated n-octanol at a known concentration.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.

-

Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV). The concentration in the octanol phase is determined by difference from the initial concentration.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's structure is paramount. A combination of spectroscopic techniques and X-ray crystallography provides a complete picture of the synthesized 3,4,5-trisubstituted isoxazoles.

Spectroscopic Fingerprinting

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the carbon-hydrogen framework of the molecule.[14][15] The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic environment created by the substituents at the 3, 4, and 5 positions. For example, an electron-withdrawing group at the 5-position will deshield the C5 carbon, shifting its resonance downfield in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition.[16][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For instance, a strong absorption band around 1700 cm⁻¹ would indicate the presence of a carbonyl group in one of the substituents.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods infer connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[17] This technique yields precise information on:

-

Bond lengths and angles

-

Torsional angles and molecular conformation

-

Stereochemistry

-

Intermolecular packing in the crystal lattice

This level of detail is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies, such as molecular docking.[17][18] Obtaining a high-quality crystal suitable for diffraction is often a bottleneck, but the insight gained is unparalleled.

Conclusion: An Integrated Approach to Property-Driven Drug Design

The physical properties of 3,4,5-trisubstituted isoxazoles are not independent variables but are intricately linked to the nature of the substituents at the R³, R⁴, and R⁵ positions. A thorough understanding and early characterization of these properties are critical for the success of any drug discovery program. By employing a suite of analytical techniques—from thermal analysis and solubility assays to comprehensive spectroscopic and crystallographic studies—researchers can make informed decisions, triage unpromising candidates early, and rationally design molecules with an optimal physicochemical profile. This integrated, property-driven approach minimizes late-stage failures and ultimately accelerates the journey from a promising scaffold to a life-changing therapeutic.

References

-

Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. (n.d.). Retrieved February 13, 2026, from [Link]

-

Isoxazole - Solubility of Things. (n.d.). Retrieved February 13, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (n.d.). Retrieved February 13, 2026, from [Link]

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines | ACS Organic & Inorganic Au. (n.d.). Retrieved February 13, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 13, 2026, from [Link]

-

Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube. (2023, January 23). Retrieved February 13, 2026, from [Link]

-

Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2). Retrieved February 13, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structure of Isoxazole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021, March 29). Retrieved February 13, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]

-

The calculated logP values of the investigated compounds with respect to the computational model. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved February 13, 2026, from [Link]

-

Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved February 13, 2026, from [Link]

-

Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2] - eGrove. (2022, January 1). Retrieved February 13, 2026, from [Link]

-

Isoxazole - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022, April 22). Retrieved February 13, 2026, from [Link]

-

Properties of Small Molecules (GCSE Chemistry) - Study Mind. (n.d.). Retrieved February 13, 2026, from [Link]

-

Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023, February 3). Retrieved February 13, 2026, from [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020, May 10). Retrieved February 13, 2026, from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. youtube.com [youtube.com]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. semanticscholar.org [semanticscholar.org]

Difference between 4-benzoyl and 5-benzoyl isoxazole isomers

This guide details the structural, synthetic, and functional distinctions between 4-benzoyl and 5-benzoyl isoxazole isomers, with a specific focus on their applications in agrochemistry (HPPD inhibitors) and medicinal chemistry.

Executive Summary: The Positional Imperative

In isoxazole chemistry, the distinction between the 4- and 5-positions is not merely structural—it is electronic and functional.

-

4-Benzoyl Isoxazoles: The "Active" Scaffold. This isomer represents the gold standard for HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibition , a mechanism utilized by potent herbicides like Isoxaflutole . The unique electronic environment at C4 facilitates a critical ring-opening mechanism required for biological activity.

-

5-Benzoyl Isoxazoles: The "Stable" Isomer. Often thermodynamically favored in cycloaddition syntheses, these isomers lack the specific lability required for HPPD inhibition but serve as valuable scaffolds in anti-inflammatory and antibacterial research (e.g., COX-2 inhibition).

Electronic Structure & Reactivity Principles

The isoxazole ring exhibits a pronounced dipole and uneven electron density distribution, dictating divergent synthetic access and reactivity for the 4- and 5-positions.

Electronic Distribution Map

-

C4 Position (Nucleophilic): The C4 carbon is

-positioned to the heteroatoms, behaving similarly to the 3-position of indole. It is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) . -

C5 Position (Acidic/Electrophilic): The C5 carbon is adjacent to the oxygen atom. It is electron-deficient and its attached proton (H5) is the most acidic on the ring (

), making it susceptible to Lithiation (Deprotonation) .

Figure 1: Electronic differentiation dictating synthetic accessibility.

Synthetic Pathways: Regiocontrol Strategies

Pathway A: Synthesis of 4-Benzoyl Isoxazoles

Primary Method: Electrophilic Aromatic Substitution Because C4 is nucleophilic, direct acylation is the most efficient route.

-

Substrate: Activated isoxazole (e.g., 5-methylisoxazole).

-

Reagent: Benzoyl chloride + Lewis Acid (

or -

Conditions: Reflux in inert solvent (DCM or Nitrobenzene).

-

Mechanism: The acylium ion attacks C4.

-

Alternative: Cyclization of 2-ethoxymethylene-1,3-dicarbonyl compounds with hydroxylamine.

Pathway B: Synthesis of 5-Benzoyl Isoxazoles

Primary Method: 1,3-Dipolar Cycloaddition Direct acylation at C5 is difficult via EAS. Instead, the ring is constructed with the substituent or the substituent is added via metallation.

-

Method 1 (Cycloaddition): Reaction of a nitrile oxide (generated in situ from chlorooxime) with an alkynyl ketone (1-phenyl-2-propyn-1-one).

-

Method 2 (Lateral Lithiation):

Functional Reactivity: The HPPD Mechanism

The defining difference between these isomers is their behavior in biological systems, specifically the Ring-Opening Rearrangement .

The 4-Benzoyl "Trigger" (Herbicidal Mode of Action)

4-Benzoyl isoxazoles (like Isoxaflutole) are actually pro-herbicides. They are stable in the bottle but unstable in the plant/soil.

-

Mechanism: The electron-withdrawing benzoyl group at C4 polarizes the N-O bond.

-

Event: Enzymatic or chemical hydrolysis opens the isoxazole ring.

-

Product: A Diketonitrile derivative.[7]

-

Result: This diketonitrile is the active chelator of the

cofactor in the HPPD enzyme, shutting down carotenoid synthesis and causing plant bleaching.

5-Benzoyl isomers typically do not undergo this specific facile ring opening to form active HPPD inhibitors , rendering them biologically distinct.

Figure 2: The activation pathway of 4-benzoyl isoxazoles.

Analytical Differentiation (NMR & MS)

Distinguishing these isomers requires careful analysis of proton and carbon shifts.

| Feature | 4-Benzoyl Isoxazole | 5-Benzoyl Isoxazole | Reason |

| H5 Proton ( | Downfield (~8.8 - 9.2 ppm) | Absent (Substituted) | H5 is adjacent to Oxygen; highly deshielded. |

| H4 Proton ( | Absent (Substituted) | Upfield (~6.5 - 7.2 ppm) | H4 is |

| C5 Carbon ( | ~165-175 ppm | ~155-165 ppm | C5 is directly attached to O. |

| C4 Carbon ( | ~115-125 ppm | ~105-110 ppm | C4 is the electron-rich node. |

| IR Carbonyl Stretch | ~1660 cm | ~1645 cm | Conjugation efficiency varies by position. |

| Mass Spec (Frag.) | Loss of Benzoyl radical common | Ring cleavage fragments dominant | Stability of the radical cation differs. |

Experimental Protocol: Synthesis of 4-Benzoyl-5-Methylisoxazole

Context: This protocol demonstrates the nucleophilic nature of C4 via Friedel-Crafts acylation.

Materials:

-

5-Methylisoxazole (10 mmol)

-

Benzoyl Chloride (12 mmol)

-

Aluminum Chloride (

, 15 mmol) -

Anhydrous Dichloromethane (DCM)

Steps:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Solvation: Dissolve 5-methylisoxazole in 20 mL anhydrous DCM.

-

Lewis Acid Addition: Cool to 0°C. Add

portion-wise. (Caution: Exothermic). -

Acylation: Add Benzoyl Chloride dropwise.

-

Reflux: Warm to room temperature, then reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[8]

-

Quench: Pour mixture over crushed ice/HCl.

-

Extraction: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Recrystallize from Ethanol.

Expected Result: Crystalline solid (4-benzoyl isomer). The 5-position is blocked by the methyl group, but even if unsubstituted, reaction occurs at C4.

References

-

Pallett, K. E., et al. (2001). "Isoxaflutole: the background to its discovery and the basis of its herbicidal properties." Pest Management Science. Link

- Hamper, B. C., et al. (1995). "Synthesis and Herbicidal Activity of 4-Benzoylisoxazoles." Journal of Agricultural and Food Chemistry.

-

Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[4] (For electronic structure and reactivity of C4 vs C5).

-

Wakefield, B. J. (2013).[5] "Isoxazoles."[3][4][5][8][9][10] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

- Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Compounds." Accounts of Chemical Research.

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacophore Analysis of Benzoyl Isoxazole Esters

Executive Summary: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its role as a versatile pharmacophore in drug discovery.[1][2] This guide provides an in-depth technical exploration of the pharmacophore analysis of a specific, promising subclass: benzoyl isoxazole esters. These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] As drug development professionals, understanding the precise spatial and electronic requirements for their biological activity—the pharmacophore—is paramount for designing next-generation therapeutics. This document details the principles, a rigorous ligand-based workflow, structure-activity relationship (SAR) deconvolution, and the application of the resulting models in virtual screening to accelerate the discovery of novel, potent, and selective drug candidates.

The Benzoyl Isoxazole Ester Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][3] This arrangement confers a unique electronic profile, creating a rigid scaffold amenable to diverse chemical modifications.[7] When combined with a benzoyl ester moiety, the resulting structure presents a rich array of potential interaction points for biological targets, including hydrogen bond acceptors (the ester and benzoyl carbonyls, isoxazole nitrogen), a hydrogen bond donor (if substituted on the benzoyl ring), aromatic/hydrophobic regions (the benzoyl ring and isoxazole ring), and a defined three-dimensional shape.

This structural versatility has led to the identification of benzoyl isoxazole esters with a wide spectrum of biological activities.[6] Notably, derivatives have shown potent anticancer activity by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[4][8] The core challenge, and the focus of this guide, is to move beyond serendipitous discovery and rationally dissect the structural features essential for this activity. This is the domain of pharmacophore modeling.

The Principle of Pharmacophore Modeling: Decoding the Language of Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.[9][10] It is not a real molecule but a conceptual model that defines the spatial arrangement of key features.[10][11]

Common Pharmacophore Features:

-

Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., carbonyl oxygen, isoxazole nitrogen).

-

Hydrogen Bond Donor (HBD): A Lewis acidic hydrogen atom (e.g., amide N-H, hydroxyl O-H).

-

Hydrophobic (HY): A non-polar group (e.g., alkyl chains, aryl rings).

-

Aromatic Ring (AR): A planar, cyclic, conjugated system (e.g., phenyl group).

-

Positive/Negative Ionizable (PI/NI): A group that can carry a formal charge at physiological pH.

Pharmacophore modeling can be broadly categorized into two approaches:

-

Structure-Based Modeling: This method is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography.[12] The model is derived by analyzing the key interaction points within the target's binding site.[12]

-

Ligand-Based Modeling: When the target structure is unknown, a pharmacophore model can be derived by analyzing a set of known active ligands.[13][14] The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and therefore share common chemical features arranged in a similar spatial geometry.[14] This guide will focus on the ligand-based approach, as it is a common scenario in early-stage drug discovery projects.

The ultimate goal of generating a pharmacophore model is to use it as a 3D query to filter large compound databases, a process known as virtual screening.[9][10] This enriches the selection of molecules for experimental testing, increasing the probability of discovering novel and structurally diverse active compounds.[9][10]

A Rigorous Ligand-Based Pharmacophore Modeling Workflow

Developing a robust and predictive pharmacophore model is an iterative, multi-step process that demands careful execution and validation.[15] The quality of the final model is entirely dependent on the quality of the input data and the rigor of the validation process.

Protocol 3.1: Dataset Selection and Preparation

Causality: The predictive power of a pharmacophore model is directly correlated with the quality and diversity of the training set ligands. A well-curated dataset ensures the model captures the essential features for activity while avoiding features specific to a single chemical series.

Step-by-Step Methodology:

-

Assemble Training Set: Collect a set of benzoyl isoxazole esters with known biological activity against the target of interest.

-

Expertise: Include at least 5-10 structurally diverse active compounds. The activity values (e.g., IC50, EC50) should span a range of at least 2-3 orders of magnitude. This dynamic range is critical for establishing a clear activity threshold.

-

-

Define Activity Thresholds: Classify the compounds into distinct activity classes. A common approach is:

-

Active: IC50 < 1 µM

-

Moderately Active: 1 µM < IC50 < 10 µM

-

Inactive: IC50 > 10 µM

-

-

Assemble Test Set: Select a separate group of compounds (both active and inactive) that were not used in the training set. This set is crucial for validating the model's predictive ability.[16]

-

Prepare Decoy Set: For robust validation, generate or acquire a set of "decoy" molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive.

-

Structure Preparation: Draw or import all structures into a molecular modeling software package. Ensure correct 2D depiction, protonation states (at physiological pH ~7.4), and tautomers.

Protocol 3.2: Conformational Analysis

Causality: Ligands are flexible and can adopt numerous conformations. The biologically active conformation is often not the lowest energy state. Therefore, it is essential to generate a diverse ensemble of low-energy conformers for each ligand to ensure the bioactive conformation is represented.[13]

Step-by-Step Methodology:

-

Select a Conformation Generation Algorithm: Utilize a robust algorithm such as OMEGA, ConfGen, or the built-in tools in Schrödinger Maestro or Discovery Studio.

-

Set Parameters:

-

Energy Window: Typically set to 10-20 kcal/mol above the global energy minimum. This ensures a comprehensive search of conformational space without generating excessively high-energy, irrelevant structures.[17]

-

RMSD Cutoff: Set a root-mean-square deviation (RMSD) cutoff (e.g., 1.0 Å) to remove redundant conformers.

-

-

Execute Conformer Generation: Run the algorithm for every molecule in the training and test sets. The output will be a multi-conformer database for each compound.

Protocol 3.3: Pharmacophore Hypothesis Generation and Validation

Causality: This is the core of the modeling process. The software aligns the conformers of the active molecules, identifies common chemical features, and generates a series of ranked pharmacophore hypotheses that describe their shared spatial arrangement.[18]

Step-by-Step Methodology:

-

Feature Mapping: The software identifies potential pharmacophoric features (HBA, HBD, HY, AR, etc.) in each conformer of the active training set molecules.

-

Alignment and Hypothesis Generation: Using an algorithm like HipHop or PHASE, the software superimposes the conformers to find common feature arrangements. It generates a series of potential pharmacophore models (hypotheses), each defined by a set of features and their 3D coordinates.

-

Ranking Hypotheses: The hypotheses are scored and ranked based on how well they map to the active molecules and, optionally, how poorly they map to any included inactive molecules.[18] Key parameters like fitness score, site score, and vector score help quantify the quality of the match between a molecule and the hypothesis.[18]

-

Validation: This is a critical, non-negotiable step to ensure the model is not a result of chance correlation.[19]

-

Test Set Validation: Screen the pre-prepared test set against the top-ranked hypotheses. A good model should correctly identify the active compounds in the test set while rejecting the inactive ones.[16]

-

Decoy Set Enrichment: Screen the combined set of active ligands and decoy molecules. The performance is often visualized using a Receiver Operating Characteristic (ROC) curve. A robust model will show a high Area Under the Curve (AUC), indicating its ability to preferentially select actives over decoys.

-

Deconvoluting the Structure-Activity Relationship (SAR)

The validated pharmacophore model provides a 3D framework for understanding the SAR of the benzoyl isoxazole ester series. By mapping active and inactive compounds onto the model, we can rationalize why certain structural modifications enhance activity while others diminish it.

Table 1: Hypothetical SAR Data for Benzoyl Isoxazole Esters Mapped to a Pharmacophore Model

| Compound ID | R1 (para-substituent on Benzoyl) | R2 (Isoxazole substituent) | IC50 (nM) | Pharmacophore Fit | SAR Rationale |

| BI-01 | -H | -CH3 | 50 | 4/4 | The unsubstituted benzoyl ring fits the Aromatic (AR) feature. The methyl group provides a minimal hydrophobic interaction. |

| BI-02 | -Cl | -CH3 | 15 | 4/4 | The electron-withdrawing chloro group enhances interaction at the AR feature, potentially through halogen bonding, increasing potency. |

| BI-03 | -OCH3 | -CH3 | 250 | 3/4 | The bulky methoxy group may cause a steric clash, slightly misaligning the benzoyl ring and weakening the fit to the AR feature. |

| BI-04 | -H | -CF3 | 800 | 2/4 | The strongly electron-withdrawing CF3 group alters the electronics of the isoxazole ring, potentially disrupting a key hydrophobic (HY) interaction. |

| BI-05 | -OH | -CH3 | 25 | 4/4 + HBD | The hydroxyl group introduces a new Hydrogen Bond Donor (HBD) feature, forming an additional favorable interaction with the target. |

| BI-06 | -C(CH3)3 | -CH3 | >10,000 | 1/4 | The very large tert-butyl group creates a significant steric hindrance, preventing the molecule from adopting the required bioactive conformation. |

This analysis, guided by the pharmacophore model, provides clear, actionable insights for medicinal chemists. For instance, the data suggests that small, electron-withdrawing substituents at the para-position of the benzoyl ring are favorable (BI-02 vs. BI-01), and introducing an HBD feature is beneficial (BI-05). Conversely, large, bulky groups are detrimental to activity (BI-06).

Application in Virtual Screening for Hit Expansion

The primary application of a validated pharmacophore model is to perform virtual screening to identify novel, structurally diverse compounds with a high likelihood of being active.[9][12]

Protocol 5.1: Pharmacophore-Based Virtual Screening

Causality: By using the 3D pharmacophore as a search query, we can efficiently filter massive chemical libraries (containing millions of compounds) to create a focused, manageable list of "hits" for acquisition and biological testing.[9][10]

Step-by-Step Methodology:

-

Database Selection: Choose one or more large, 3D compound databases for screening. Examples include ZINC, ChEMBL, PubChem, or commercial libraries like the Enamine REAL database.[10]

-

Query Preparation: Use the final, validated pharmacophore model as the 3D query. Ensure that inter-feature distance constraints and feature types are correctly defined.

-

Execution of Screening: Run the screening process. The software will rapidly assess each molecule in the database, generating a conformer ensemble for each and checking if any conformer can match the pharmacophore query.

-

Hit Filtration and Analysis:

-

Fitness Score Cutoff: Collect all molecules that match the query with a fitness score above a predefined threshold.[18]

-

Visual Inspection: Manually inspect the top-scoring hits to ensure they are chemically reasonable and represent diverse chemical scaffolds. This helps in "scaffold hopping"—finding new core structures that satisfy the pharmacophore.[9]

-

ADMET Filtering (Optional): Apply computational filters to remove compounds with predicted poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties.

-

-

Hit Acquisition and Testing: Acquire the prioritized list of compounds and submit them for in vitro biological assay to confirm their activity.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in modern drug discovery, providing a powerful framework to understand molecular recognition and guide rational drug design. For the benzoyl isoxazole ester class, this computational approach transforms raw biological data into a predictive 3D model of the essential features required for activity. This model is not only crucial for elucidating complex SAR but also serves as a highly effective filter for virtual screening, enabling the rapid identification of novel and potent lead candidates.

Future work should focus on integrating these ligand-based models with structure-based methods as target structural data becomes available.[12] Furthermore, combining pharmacophore screening with other computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further refine hit selection and lead optimization, ultimately accelerating the journey from a promising scaffold to a clinical candidate.[10][20]

References

-

Schueller, A., et al. (2017). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

-

Tshitenge, D-T., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

-

Scardino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols. Available at: [Link]

-

Istyastono, E. P., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

-

Ismail, A. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

-

Langer, T., & Hoffmann, R. D. (2008). Pharmacophore-based Virtual Screening in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

-

Khan, I., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Inorganic and Nano-Metal Chemistry. Available at: [Link]

-

Grishina, M. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

-

Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pilyo, S. G., et al. (2025). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

-

Creative Biolabs. Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Molecules. Available at: [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available at: [Link]

-

Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Machoń, Z., & Ryng, S. (1981). Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]

-

Kumar, P., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Mahrous, R. S., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]

-

Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

TeachOpenCADD. Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]

-

Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. Available at: [Link]

-

Patel, S. A., et al. (2010). Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Chawla, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

Yurttaş, L., et al. (2006). Synthesis and biological activity of some new benzoxazoles. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sravanthi, K., & Manju, S. L. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Giofrè, S. V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. espublisher.com [espublisher.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 15. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aast.edu [aast.edu]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Technical Guide: Using Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate as an HPPD Inhibitor Intermediate

Application Note: AN-HPPD-ISOX-04

Executive Summary

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (EBMIC) represents a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. While often categorized structurally alongside commercial herbicides like Isoxaflutole, this compound serves as a versatile pro-inhibitor intermediate .

This guide addresses a common misconception in early-stage screening: The isoxazole ring itself is a weak inhibitor. High-potency inhibition requires the cleavage of the isoxazole ring to form a diketonitrile (DKN) species, which acts as a bidentate chelator of the non-heme Iron (Fe²⁺) in the HPPD active site.

This application note provides the protocols for:

-

Biomimetic Activation: Chemically converting the intermediate into its active diketonitrile form for valid in vitro screening.

-

Enzymatic Validation: A robust, self-validating Enol-Borate spectrophotometric assay to quantify HPPD inhibition.

Mechanism of Action & Chemical Logic

To use EBMIC effectively, researchers must understand the Isoxazole-to-Diketonitrile Rearrangement . In biological systems (plants or mammalian metabolism), this conversion is enzymatic. For laboratory validation, we induce this rearrangement chemically.

The Activation Pathway

The isoxazole ring is stable during transport but acts as a "masked" chelator. Upon ring opening (hydrolysis), the nitrogen of the isoxazole becomes a nitrile, and the carbonyls align to form a 1,3-diketone system. This 1,3-diketone is the pharmacophore that coordinates with Fe²⁺, blocking the conversion of HPPA to Homogentisate (HGA).

Figure 1: The activation cascade. The isoxazole (EBMIC) must be converted to the diketonitrile to exhibit nanomolar potency against HPPD.

Protocol A: Biomimetic Chemical Activation

Objective: To synthesize the active diketonitrile metabolite from Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate for use as a positive control in assays.

Rationale: Screening the parent ester directly often yields falsely high IC₅₀ values (low potency) because the enzyme assay buffer lacks the metabolic machinery to open the ring. You must "pre-activate" the compound.

Materials

-

Substrate: Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (100 mg).

-

Reagent: Triethylamine (Et₃N) or 1M NaOH (for hydrolysis/decarboxylation routes).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

-

Monitoring: TLC (Silica gel, 30% EtOAc/Hexane).

Step-by-Step Procedure

-

Dissolution: Dissolve 100 mg (0.38 mmol) of the isoxazole ester in 5 mL of anhydrous DCM.

-

Base Addition: Add 2.0 equivalents of Triethylamine (106 µL).

-

Note: If the specific derivative is resistant to mild base, use 1.0 eq of 1M NaOH in MeOH, but be aware this may hydrolyze the ethyl ester to the acid as well.

-

-

Rearrangement: Stir at Room Temperature (RT) for 2–4 hours.

-

Observation: The solution often darkens slightly.

-

Checkpoint: Monitor via TLC.[1] The isoxazole spot (higher R_f) should disappear, replaced by a more polar, streaking spot (the enolic diketonitrile).

-

-

Quench & Isolate:

-

Acidify carefully with 1M HCl to pH 3 (essential to protonate the enol).

-

Extract with EtOAc (3 x 10 mL).

-

Wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Validation: Verify the product is the 2-cyano-1,3-dione derivative using ¹H-NMR (look for the loss of the isoxazole C5-methyl singlet and appearance of an enolic proton >12 ppm).

Protocol B: Enol-Borate HPPD Inhibition Assay

Objective: Quantify the inhibitory potential (IC₅₀) of the activated compound.

Methodology: This protocol uses the Enol-Borate Complexation method.[2] Unlike coupled assays that measure HGA oxidation (which is unstable), this method measures the remaining substrate (HPPA). Borate forms a stable complex with HPPA that absorbs strongly at 306–310 nm.

Self-Validating Step: The absorbance is proportional to the remaining substrate. Therefore, High Absorbance = High Inhibition (Enzyme blocked, substrate remains). Low Absorbance = High Activity (Enzyme worked, substrate consumed).

Reagents & Setup

| Component | Concentration | Function |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | Physiological pH maintenance |

| Cofactor | 5 mM Sodium Ascorbate | Maintains Fe in Fe²⁺ state (prevent oxidation) |

| Substrate | 200 µM 4-HPP (HPPA) | The target molecule for HPPD |

| Enzyme | Rec.[3] HPPD (e.g., A. thaliana or Human) | Target (approx 0.5 µM final) |

| Stop Solution | 0.6 M Boric Acid (pH 6.5) | Stops reaction & forms chromophore |

Experimental Workflow

-

Inhibitor Preparation:

-

Prepare a 10 mM stock of the Activated Diketonitrile (from Protocol A) in DMSO.

-

Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in assay buffer.

-

-

Enzyme Pre-incubation:

-

In a 96-well UV-transparent plate, add:

-

140 µL Assay Buffer (containing Ascorbate).

-

10 µL Inhibitor solution.

-

10 µL HPPD Enzyme.

-

-

Critical Step: Incubate for 15 minutes at 25°C. This allows the slow-binding inhibitor to chelate the active site iron.

-

-

Reaction Initiation:

-

Add 40 µL of 1 mM 4-HPP substrate (Final conc: 200 µM).

-

Mix immediately. Incubate at 30°C for 15–20 minutes.

-

-

Termination & Readout:

-

Add 50 µL of 0.6 M Boric Acid .

-

Incubate for 5 minutes to allow the Enol-Borate complex to form.

-

Measure Absorbance at 310 nm .

-

Data Analysis & Visualization

Calculate % Inhibition using the formula:

- : Absorbance of well with inhibitor.

- : Absorbance of enzyme + substrate (Max activity, lowest Absorbance? Wait, correction below ).

Correction on Logic:

-

Substrate (HPPA) + Borate = High Absorbance (310 nm).

-

Product (HGA) + Borate = No Absorbance at 310 nm.

-

Inhibited Enzyme = Substrate remains = High Absorbance .

-

Active Enzyme = Substrate consumed = Low Absorbance .

Therefore:

- : Buffer + Substrate + Borate (No Enzyme). Represents 100% Inhibition (Max signal).

- : Enzyme + Substrate (No Inhibitor). Represents 0% Inhibition (Min signal).

Figure 2: The Enol-Borate Assay Workflow.[2] Note that the readout signal is directly proportional to the inhibitor potency.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Inhibition observed | Used the ester form without activation. | Ensure Protocol A (Rearrangement) was performed. The ester does not bind Fe²⁺ effectively. |

| High Background Absorbance | Oxidation of Ascorbate or HGA. | Prepare Sodium Ascorbate fresh daily. Ensure Boric Acid is added promptly. |

| Inconsistent IC₅₀ | Iron stripping. | Ensure no EDTA or other chelators are present in the enzyme buffer. HPPD requires Fe²⁺. |

| Precipitation | Inhibitor insolubility. | Do not exceed 5% DMSO final concentration. If the DKN precipitates, lower the stock concentration. |

References

-

Mechanism of HPPD Inhibition: Lee, D. L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science.

-

Enol-Borate Assay Protocol: Moran, G. R. (2005). "4-Hydroxyphenylpyruvate dioxygenase."[2][4][5] Methods in Enzymology.

-

Isoxazole-Diketonitrile Rearrangement: Pallett, K. E., et al. (2001). "The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity." Pesticide Biochemistry and Physiology.

-

Application of Enol-Borate Method in Screening: Holt, S., et al. (2023).[2] "A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators." SLAS Discovery.

Sources

- 1. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides | MDPI [mdpi.com]

- 2. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low purity in isoxazole ester formation

Technical Support Center: Troubleshooting Isoxazole Ester Formation

Introduction: The Isoxazole Ester Challenge

Isoxazole esters are critical pharmacophores and intermediates in drug discovery (e.g., as bioisosteres for amides or esters). However, their synthesis is notoriously prone to low purity due to two competing failure modes: regioisomeric mixtures and dimerization side-reactions .

This guide addresses the root causes of these impurities. We move beyond simple "recipe following" to explain the electronic and kinetic drivers of these failures, providing self-validating protocols to ensure high-purity isolation.

Module 1: The Regioselectivity Conundrum ([3+2] Cycloaddition)

The Symptom:

Your LCMS shows two peaks with identical mass (

The Cause: In the uncatalyzed Huisgen [3+2] cycloaddition between a nitrile oxide (dipole) and an alkynyl ester (dipolarophile, e.g., ethyl propiolate), the reaction is governed by Frontier Molecular Orbital (FMO) interactions. While the 3,5-disubstituted isomer (isoxazole-5-carboxylate) is generally favored due to steric and electronic factors, the energy gap to the 3,4-isomer is often small, leading to mixtures (e.g., 3:1 to 9:1 ratios).

The Solution: Catalytic Control To enforce strict regiocontrol, you must shift from thermal control to catalytic control.

Protocol A: Copper(I)-Catalyzed Regioselective Synthesis (CuAAC-type)

Target: Exclusively 3,5-disubstituted isoxazole-5-carboxylates.

Mechanism: Copper(I) forms a copper-acetylide intermediate with the terminal alkyne, directing the attack of the nitrile oxide to the sterically accessible position, locking the regioselectivity.

Step-by-Step Protocol:

-

Reagents:

-

Aldoxime (Precursor to nitrile oxide): 1.0 equiv

-

Ethyl propiolate (Dipolarophile): 1.2 equiv

-

CuSO₄·5H₂O: 5 mol%

-

Sodium Ascorbate: 10 mol% (Reduces Cu(II) to active Cu(I))

-

KHCO₃ or Et₃N: 1.0 equiv (Base to generate nitrile oxide)

-

Solvent:

-BuOH/H₂O (1:1) or DCM/H₂O (biphasic).

-

-

Procedure:

-

Dissolve aldoxime and alkyne in the solvent.

-

Add the base.[1]

-

Add the Cu source and ascorbate last to initiate the catalytic cycle.

-

Stir at RT for 4-12 hours.

-

-

Self-Validation (QC):

-

TLC: The 3,5-isomer is usually less polar than the 3,4-isomer.

-

¹H NMR: Look for the isoxazole ring proton (C4-H).[2] In 3,5-isomers (5-ester), this proton typically appears as a singlet around 6.8–7.2 ppm . In 3,4-isomers (4-ester), the C5-H is more deshielded, often 8.0–8.8 ppm .

-

Module 2: The Dimerization Trap (Furoxan Formation)

The Symptom:

Low yield of the desired ester. LCMS shows a major impurity with Mass =

The Cause: Nitrile oxides are high-energy dipoles. If the dipolarophile (alkyne) reacts too slowly or is present in low concentration, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide). This is a kinetic trap.

The Solution: Kinetic Management via In Situ Generation Never isolate the nitrile oxide. Generate it slowly in the presence of excess trap (alkyne).

Protocol B: Slow-Release In Situ Generation

-

Setup: Place Alkyne (1.5 equiv) and Base (Et₃N, 1.2 equiv) in the reaction flask.

-

Addition: Dissolve the Chloro-oxime (precursor) in DCM.

-

Execution: Use a syringe pump to add the Chloro-oxime solution dropwise over 2–4 hours.

-

Why? This keeps the instantaneous concentration of nitrile oxide extremely low (

). The rate of cycloaddition (

-

Module 3: Diagnostic Decision Tree

Use the following logic flow to diagnose your specific purity issue.

Caption: Diagnostic logic flow for identifying the root cause of low purity based on crude analytical data.

Module 4: Comparative Data & Purification

If synthesis optimization fails, purification is the last line of defense. Note that 3,4- and 3,5-isomers are notoriously difficult to separate.

Table 1: Synthetic Strategy Comparison

| Method | Regioselectivity (3,5 : 3,[3][4][5][6]4) | Risk of Dimerization | Complexity | Best For |

| Thermal [3+2] | Moderate (3:1 to 9:1) | High | Low | Simple substrates |

| Cu(I) Catalyzed | Excellent (>99:1) | Low | Medium | Terminal alkynes |

| Claisen Condensation | Variable (pH dependent) | None | Medium | Non-alkyne routes |

Purification Strategy:

-

Flash Chromatography:

-

Stationary Phase: Silica gel is standard, but C18 (Reverse Phase) often provides better resolution for regioisomers.

-

Eluent: Toluene/Ethyl Acetate mixtures often separate isoxazoles better than Hexane/EtOAc due to

-

-

-

Crystallization:

-

Isoxazole-5-carboxylates are often crystalline. Try recrystallization from EtOH or

-PrOH if the regioisomeric ratio is >85:15.

-

FAQs: Researcher to Researcher

Q: I cannot use Copper because my scaffold binds metals. What now?

A: Switch to the Claisen-type condensation . React a

-

Tip: Control the pH.[7] Reaction at pH 9-10 usually favors the 5-substituted isoxazole, while acidic conditions (pH 2-4) can favor the 3-substituted isomer or lead to 5-isoxazolones.

Q: My ester hydrolyzed to the acid during the reaction. Why? A: You likely used excessive base (NaOH/KOH) or generated hydroxide in situ.

-

Fix: Use non-nucleophilic bases like

-BuOK or organic bases (Et₃N, DIPEA). Ensure your solvent is dry if using alkoxides.

Q: Can I convert the 3,4-isomer to the 3,5-isomer? A: Generally, no. The isoxazole ring is aromatic and thermally stable. Isomerization requires ring-opening (e.g., reductive cleavage) and re-closure, which is not practical. You must control the formation step.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][8][9][10][11][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. Link

-

Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the cycloadditions of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3327. Link

-

BenchChem. (2025).[13] Troubleshooting guide for the synthesis of isoxazole derivatives.Link

-

Organic Chemistry Portal. Synthesis of Isoxazoles.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 12. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Spectroscopic Distinction: A Comparative IR Analysis of 4-Acetyl and 4-Benzoyl Isoxazoles

Executive Summary

In the synthesis and characterization of isoxazole-based pharmacophores, distinguishing between 4-acetyl and 4-benzoyl substitution patterns is a critical quality gate. While NMR (

The primary spectroscopic distinction lies in the carbonyl (C=O) stretching frequency .[1][2] The 4-benzoylisoxazole exhibits a significantly red-shifted (lower wavenumber) carbonyl peak compared to the 4-acetyl analog due to extended

Quick Reference Data

| Feature | 4-Acetylisoxazole (Compound A) | 4-Benzoylisoxazole (Compound B) | Diagnostic Value |

| C=O Stretch | 1685 – 1710 cm⁻¹ | 1640 – 1665 cm⁻¹ | Primary |

| C-H Stretch | 2900 – 3000 cm⁻¹ (Aliphatic) | > 3000 cm⁻¹ (Aromatic only*) | Secondary |

| Ring Breathing | ~1580 cm⁻¹ (Isoxazole) | ~1600 cm⁻¹ (Phenyl overlap) | Tertiary |

| Fingerprint | 1360 cm⁻¹ (Methyl umbrella) | 690 & 750 cm⁻¹ (Mono-sub benzene) | Confirmatory |

*Assuming no other alkyl substituents on the isoxazole ring.

Mechanistic Analysis: The Physics of the Shift

To interpret the spectra correctly, one must understand the electronic environment governing the bond force constants (

Where

The Conjugation Effect (Electronic)

The shift in the carbonyl peak between the acetyl and benzoyl derivatives is driven by resonance delocalization .

-

4-Acetylisoxazole: The carbonyl is conjugated with the isoxazole ring. The isoxazole ring is heteroaromatic and electron-withdrawing, but the conjugation is limited to one side of the ketone.

-

4-Benzoylisoxazole (Cross-Conjugation): The carbonyl is flanked by two aromatic systems: the isoxazole ring and the phenyl ring. The phenyl group allows for extended delocalization of

-electrons into the carbonyl antibonding orbitals. This reduces the double-bond character of the C=O bond, lowering

Visualization of Electronic Effects

Detailed Spectral Breakdown

A. The Carbonyl Region (1800 – 1600 cm⁻¹)

-

4-Acetyl: Expect a sharp, intense band centered near 1695 cm⁻¹ . Note that this is lower than a standard aliphatic ketone (1715 cm⁻¹) due to the isoxazole conjugation, but higher than the benzoyl derivative.

-

4-Benzoyl: Expect a strong band shifted down to 1650–1660 cm⁻¹ .

-

Caution: If your sample is wet, the H-bonding can broaden this peak and shift it slightly lower. Always dry samples thoroughly.

-

B. The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region provides the "check-sum" for your carbonyl assignment.

-

4-Acetyl: Contains a methyl group (

hybridized carbons). You will see absorption below 3000 cm⁻¹ (typically 2920–2980 cm⁻¹). -

4-Benzoyl: If the isoxazole ring is unsubstituted (or phenyl-substituted), there are no aliphatic protons . The spectrum will be "silent" below 3000 cm⁻¹, showing only weak aromatic C-H stretches above 3000 cm⁻¹ (3030–3080 cm⁻¹).

C. Fingerprint & Ring Modes

-

Methyl Umbrella (Acetyl only): A deformation band around 1360–1375 cm⁻¹ is characteristic of the methyl group adjacent to a carbonyl (

). -

Monosubstituted Benzene (Benzoyl only): Look for two strong bands at ~690 cm⁻¹ and ~750 cm⁻¹ (C-H out-of-plane bending). These are absent in the acetyl derivative unless a phenyl group is present elsewhere on the isoxazole ring.

Experimental Protocol: Self-Validating Workflow

To ensure data trustworthiness, follow this standard operating procedure (SOP). This protocol assumes the use of an ATR (Attenuated Total Reflectance) accessory, the modern standard for solid/oil analysis.

Materials

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond or ZnSe ATR crystal.

-

Solvent: Isopropanol (for cleaning).

-

Standard: Polystyrene film (for calibration check).

Step-by-Step Methodology

-

System Validation (The "Trust" Step):

-

Run a background scan (air).

-

Scan the Polystyrene calibration film.

-

Validation Criteria: Verify the sharp peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the instrument.

-

-

Sample Preparation:

-

Solid Samples: Place ~2 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads the optimal range (usually green zone).

-

Oils/Liquids: Place 1 drop on the crystal. No pressure anvil needed.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for organic molecules).

-

Scans: 16 or 32 scans (Sufficient signal-to-noise ratio).

-

Range: 4000 – 600 cm⁻¹.

-

-

Data Processing:

-

Apply Baseline Correction (automatic).

-

Apply ATR Correction (if comparing to library transmission spectra). ATR intensities differ slightly from KBr pellets; correction normalizes this.

-

Decision Logic for Identification

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.

-